molecular formula C13H12O2 B132319 4,4'-Methylenediphenol CAS No. 620-92-8

4,4'-Methylenediphenol

Cat. No.: B132319
CAS No.: 620-92-8
M. Wt: 200.23 g/mol
InChI Key: PXKLMJQFEQBVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dihydroxydiphenylmethane, also known as Bis(p-hydroxyphenyl)methane, is an organic compound with the chemical formula C13H12O2. It is a member of the bisphenol family and is structurally related to bisphenol A. This compound is characterized by two hydroxyphenyl groups connected by a methylene bridge. It is commonly used in the production of epoxy resins and coatings due to its excellent chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxydiphenylmethane is typically synthesized through the condensation reaction of phenol with formaldehyde in the presence of an acidic catalyst. The reaction is carried out at elevated temperatures, usually between 85-100°C, to favor the formation of the desired isomer . The reaction can be represented as follows:

2C6H5OH+CH2OC6H4(OH)CH2C6H4OH+H2O2 \text{C}_6\text{H}_5\text{OH} + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{CH}_2\text{C}_6\text{H}_4\text{OH} + \text{H}_2\text{O} 2C6​H5​OH+CH2​O→C6​H4​(OH)CH2​C6​H4​OH+H2​O

Industrial Production Methods: On an industrial scale, the production process involves the use of high-purity phenol and formaldehyde. The reaction is catalyzed by inorganic acids, and the product is purified through distillation and recrystallization to achieve high purity . The process is optimized to maximize yield and selectivity for the 4,4’-isomer.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihydroxydiphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Biological Activity

4,4'-Methylenediphenol (also known as Bisphenol F or BPF) is an organic compound with significant biological activity, particularly concerning its hormonal effects and potential toxicity. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the chemical formula C13H12O2\text{C}_{13}\text{H}_{12}\text{O}_2 and is structurally related to bisphenol A (BPA). Its structure consists of two phenolic groups connected by a methylene bridge, which influences its reactivity and biological interactions.

Hormonal Effects

Research indicates that this compound exhibits estrogenic , progesteronic , and anti-androgenic activities. These hormonal effects can lead to significant alterations in endocrine function:

  • Estrogenic Activity : BPF has been shown to bind to estrogen receptors, potentially leading to increased estrogenic activity in tissues. This can result in developmental changes in reproductive organs, particularly during critical periods such as fetal development .
  • Anti-Androgenic Effects : The compound may inhibit androgen receptor activity, which could contribute to reduced testosterone levels and associated reproductive issues in males .

Toxicological Studies

Toxicological evaluations have reported various effects of this compound on different biological systems:

  • In Vitro Studies : In cell-based assays, BPF has demonstrated significant cytotoxicity at high concentrations. Studies using human cell lines have shown that exposure to BPF can induce apoptosis and disrupt normal cell cycle progression .
  • Animal Studies : In vivo studies on rodents have reported reproductive toxicity and developmental abnormalities following exposure to BPF during critical periods of development. These studies indicate potential risks associated with environmental exposure to this compound .

Case Studies

Several case studies have highlighted the implications of this compound exposure:

  • Developmental Toxicity in Rodents : A study involving pregnant rats exposed to BPF showed altered fetal development, including changes in sex organ morphology and hormone levels. The findings suggest that prenatal exposure can lead to long-term reproductive health issues .
  • Impact on Human Health : Epidemiological studies have linked elevated BPF levels in pregnant women to adverse pregnancy outcomes, including low birth weight and preterm births. These studies underscore the importance of monitoring environmental exposure to endocrine disruptors like BPF .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeFindingsReference
In Vitro AssaysInduced apoptosis in human cell lines at high doses
Animal StudiesDevelopmental abnormalities in offspring
EpidemiologicalCorrelation with low birth weight in infants

The biological activity of this compound is primarily mediated through its interaction with hormone receptors:

  • Estrogen Receptor Binding : BPF binds preferentially to estrogen receptors (ERα and ERβ), exhibiting agonistic effects that can mimic natural estrogens .
  • Disruption of Endocrine Function : By interfering with normal hormonal signaling pathways, BPF can disrupt endocrine homeostasis, leading to various health issues.

Q & A

Basic Research Questions

Q. What are the validated methods for isolating 4,4'-methylenediphenol from natural sources, and how can purity be ensured?

  • Methodology : Isolation often involves solvent extraction (e.g., ethyl acetate or water) followed by centrifugal partition chromatography (CPC) with a two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water, 3:7:4:6 v/v). Semi-preparative HPLC with reverse-phase columns is used for final purification .
  • Purity validation : Analytical HPLC with UV detection (e.g., 254 nm) and mass spectrometry (MS) confirm compound identity and purity (>99% by area normalization) .

Q. How does this compound interact with plasmin activity, and what experimental models are suitable for testing this?

  • Mechanism : The compound stimulates plasmin activity, a key enzyme in fibrinolysis. This is tested via in vitro enzymatic assays using fluorogenic substrates (e.g., Boc-Glu-Lys-Lys-AMC) and validated with dose-response curves (0.1–100 μM) .
  • Model relevance : Gastrodia elata extracts (source of this compound) are traditionally used in neurological disorders, making neuronal cell lines (e.g., SH-SY5Y) appropriate for functional studies .

Q. What solvent systems and storage conditions optimize this compound stability for in vitro assays?

  • Solubility : DMSO at 55 mg/mL (274.68 mM) is optimal. For aqueous solutions, use PBS with ≤5% DMSO to avoid cytotoxicity .
  • Storage : Store powder at -20°C for ≤3 years; dissolved samples at -80°C for ≤1 year. Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How does this compound mitigate Aβ-induced neurotoxicity in Caenorhabditis elegans models of Alzheimer’s disease?

  • Experimental design : Treat transgenic Aβ-expressing worms with 10–100 μM compound. Assess survival under heat stress (37°C) and ROS levels via DCFH-DA staining. Lifespan extension and ROS reduction (e.g., 24.1% survival at 7 hours vs. control) confirm neuroprotection .
  • Mechanistic insight : The compound activates stress-response pathways (e.g., HSP-16.2) and reduces oxidative damage, as shown by RNAi knockdown or GFP-tagged reporters .

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?

  • Matrix interference : Co-eluting phenolics (e.g., parishins in Gastrodia) require SPE cleanup (e.g., Diaion HP-20 resin) before LC-MS/MS analysis .
  • Quantification : Use stable isotope-labeled internal standards (e.g., this compound-d14) to correct for ionization suppression in ESI-MS .

Q. How does this compound compare structurally and functionally to other bisphenols (e.g., BPA, BPS) in stress resistance assays?

  • Structural comparison : Unlike BPA (isopropylidene bridge), this compound has a methylene bridge, reducing estrogenic activity but enhancing antioxidant capacity .
  • Functional assays : In C. elegans, this compound outperforms BPA in ROS scavenging (e.g., 40% reduction vs. 25% for BPA at 50 μM) due to its di-phenolic hydroxyl groups .

Q. What are the limitations of using this compound in in vivo neuroprotection studies, and how can they be addressed?

  • Bioavailability : Poor blood-brain barrier (BBB) penetration in mammals. Solutions include nanoparticle encapsulation (e.g., PLGA) or prodrug derivatization (e.g., acetylated forms) .
  • Toxicity thresholds : Dose-dependent cytotoxicity (>200 μM in SH-SY5Y cells). Preclinical studies should use LC-MS to monitor tissue accumulation and off-target effects .

Q. Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular formulaC₁₃H₁₂O₂
Molecular weight200.23 g/mol
Melting point162–164°C
Density1.208 g/cm³
LogP (octanol-water)2.1 (predicted)

Table 2. Optimized HPLC Conditions for Purity Analysis

ColumnMobile PhaseFlow RateDetectionRetention Time
C18 (5 μm, 250 × 4.6 mm)Acetonitrile/water (40:60)1.0 mL/minUV 254 nm12.3 min

Properties

IUPAC Name

4-[(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKLMJQFEQBVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022445
Record name Bis(4-hydroxyphenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Sublimes
Record name Bisphenol F
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide
Record name Bisphenol F
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

620-92-8
Record name Bis(4-hydroxyphenyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bisphenol F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Methylenediphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4'-methylenebis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(4-hydroxyphenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenediphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISPHENOL F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2C19044Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bisphenol F
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

162.5 °C
Record name Bisphenol F
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,4'-Methylenediphenol
4,4'-Methylenediphenol
4,4'-Methylenediphenol
4,4'-Methylenediphenol
4,4'-Methylenediphenol
4,4'-Methylenediphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.